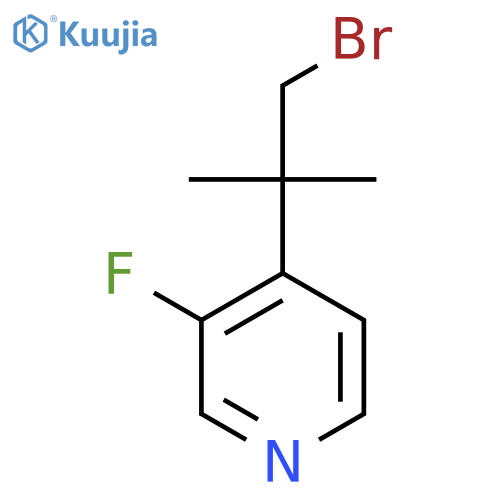Cas no 2228276-17-1 (4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine)

2228276-17-1 structure
商品名:4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine
4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 2228276-17-1
- EN300-1906516
- 4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine
- 4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine
-
- インチ: 1S/C9H11BrFN/c1-9(2,6-10)7-3-4-12-5-8(7)11/h3-5H,6H2,1-2H3
- InChIKey: UIJOTDRCXOWRNW-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)(C)C1C=CN=CC=1F
計算された属性
- せいみつぶんしりょう: 231.00589g/mol
- どういたいしつりょう: 231.00589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 12.9Ų
4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1906516-0.05g |
4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |
2228276-17-1 | 0.05g |
$1140.0 | 2023-05-23 | ||
| Enamine | EN300-1906516-5.0g |
4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |
2228276-17-1 | 5g |
$3935.0 | 2023-05-23 | ||
| Enamine | EN300-1906516-10.0g |
4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |
2228276-17-1 | 10g |
$5837.0 | 2023-05-23 | ||
| Enamine | EN300-1906516-0.1g |
4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |
2228276-17-1 | 0.1g |
$1195.0 | 2023-05-23 | ||
| Enamine | EN300-1906516-0.5g |
4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |
2228276-17-1 | 0.5g |
$1302.0 | 2023-05-23 | ||
| Enamine | EN300-1906516-0.25g |
4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |
2228276-17-1 | 0.25g |
$1249.0 | 2023-05-23 | ||
| Enamine | EN300-1906516-2.5g |
4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |
2228276-17-1 | 2.5g |
$2660.0 | 2023-05-23 | ||
| Enamine | EN300-1906516-1.0g |
4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |
2228276-17-1 | 1g |
$1357.0 | 2023-05-23 |
4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
2228276-17-1 (4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine) 関連製品
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2039-76-1(3-Acetylphenanthrene)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
